![molecular formula C16H16Cl2O3 B4898918 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene CAS No. 5577-61-7](/img/structure/B4898918.png)
2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C16H16Cl2O3. It is characterized by the presence of two chlorine atoms, a methoxy group, and a phenoxy group attached to a benzene ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene typically involves the reaction of 2,4-dichlorophenol with 3-chloropropyl 2-methoxyphenyl ether under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methoxy group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Products include amine or thiol derivatives of the original compound.
Oxidation: Products include hydroxyl derivatives.
Reduction: Products include dechlorinated or demethylated derivatives.
Scientific Research Applications
2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-1-[3-(2-hydroxyphenoxy)propoxy]benzene: Similar structure but with a hydroxyl group instead of a methoxy group.
2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-15-5-2-3-6-16(15)21-10-4-9-20-14-8-7-12(17)11-13(14)18/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVDVXHFRBCKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367270 |
Source


|
| Record name | 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-61-7 |
Source


|
| Record name | 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-[[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4898864.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4898877.png)
![1-[4-(4-fluorophenoxy)butyl]piperidine](/img/structure/B4898885.png)
![4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine](/img/structure/B4898892.png)
![N-[2-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4898897.png)
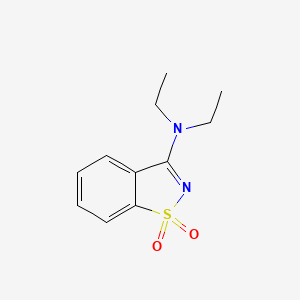
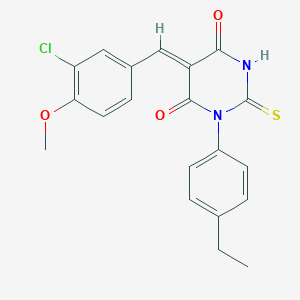
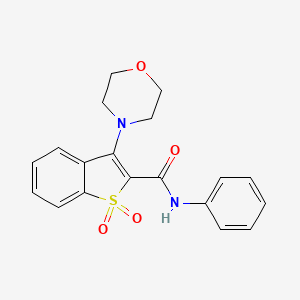
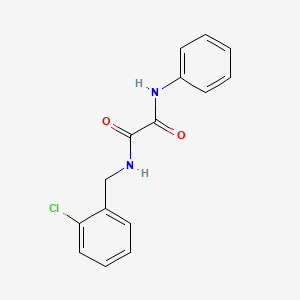
![3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)
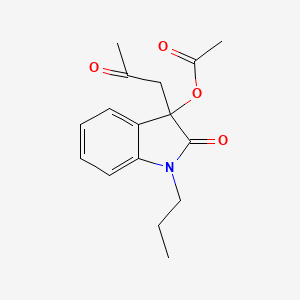
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1,3-benzodioxol-5-yloxy)propan-2-ol;dihydrochloride](/img/structure/B4898950.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide](/img/structure/B4898954.png)

